Bromfenac Acyl-β-D-Glucuronide
CAS No.:
Cat. No.: VC0209050
Molecular Formula: C₂₁H₂₀BrNO₉
Molecular Weight: 510.29
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₁H₂₀BrNO₉ |
---|---|
Molecular Weight | 510.29 |
Introduction
Chemical Structure and Properties
Bromfenac Acyl-β-D-Glucuronide has the molecular formula C21H20BrNO9 and a molecular weight of 510.29 g/mol . The compound is also known systematically as 2-Amino-3-(4-bromobenzoyl)benzeneacetyl β-D-glucopyranosiduronic acid .
The chemical structure of Bromfenac Acyl-β-D-Glucuronide features several key components:
-
A brominated phenyl ring from the parent bromfenac molecule
-
An amino group
-
A benzoyl functional group
-
A carboxylic acid moiety conjugated to glucuronic acid
-
A β-D-glucopyranosiduronic acid component joined through an acyl linkage
Table 1: Physical and Chemical Properties of Bromfenac Acyl-β-D-Glucuronide
Property | Value |
---|---|
Molecular Formula | C21H20BrNO9 |
Molecular Weight | 510.29 g/mol |
Physical State | Solid |
Solubility | Enhanced water solubility compared to parent compound |
Chemical Nature | Acyl glucuronide |
Stability | May undergo hydrolysis and acyl migration |
Metabolism and Biotransformation
The formation of Bromfenac Acyl-β-D-Glucuronide occurs primarily through hepatic metabolism. Bromfenac undergoes Phase II biotransformation in the liver, where it is conjugated with glucuronic acid in a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) .
This metabolic pathway involves several sequential steps:
-
Absorption of bromfenac into the systemic circulation
-
Transport to the liver
-
Conjugation with glucuronic acid catalyzed by UGT enzymes, particularly UGT2B7
-
Formation of the acyl glucuronide metabolite
Interestingly, species differences in bromfenac metabolism have been observed. While acyl glucuronidation was expected to be a major metabolic pathway in rats, research has shown that an unusual conjugate, bromfenac N-glucoside, was identified in rat bile instead . This finding highlights the importance of considering species variations when extrapolating metabolic data across different organisms.
Table 2: Enzymatic Aspects of Bromfenac Glucuronidation
Aspect | Details |
---|---|
Primary Metabolizing Enzyme | UGT2B7 |
Reaction Type | Phase II conjugation |
Cofactor Required | UDP-glucuronic acid (UDPGA) |
Rate-Limiting Factors | Enzyme expression, genetic polymorphisms, drug interactions |
Alternative Metabolic Pathways | N-glucosidation (observed in rats), lactam formation |
Pharmacokinetic Considerations
Following administration of bromfenac ophthalmic solution, low but measurable plasma concentrations of the parent compound have been detected, indicating some degree of systemic absorption even with topical ocular application .
In clinical studies, plasma bromfenac concentrations following bilateral topical ocular twice-daily dosing of bromfenac ophthalmic solution 0.075% ranged from below the limit of quantification (0.20 ng/mL) to 2.42 ng/mL at 30-60 minutes post-dose . The presence of measurable plasma levels suggests that systemic biotransformation, including the formation of Bromfenac Acyl-β-D-Glucuronide, may occur even with topical administration.
The formation of Bromfenac Acyl-β-D-Glucuronide impacts several pharmacokinetic aspects:
Toxicological Implications
The toxicological profile of Bromfenac Acyl-β-D-Glucuronide deserves particular attention given the history of bromfenac-associated hepatotoxicity that led to the withdrawal of oral bromfenac formulations from the market . Recent research has provided new insights into the role of metabolites in this toxicity.
A 2024 study investigated the role of microsomal metabolism in bromfenac-induced cytotoxicity, revealing that UGT-dependent metabolism significantly increases bromfenac-induced toxicity in hepatic cells . The study identified UGT2B7 as a pivotal enzyme in the metabolic activation of bromfenac.
Notably, this research also identified bromfenac indolinone (lactam) as a potent mediator of hepatotoxic effects, with cytotoxicity experiments demonstrating that the toxicity of bromfenac lactam was 34-fold higher than that of bromfenac itself . This suggests that while acyl glucuronidation has traditionally been considered in the context of bromfenac toxicity, alternative metabolic pathways may play even more significant roles in the observed hepatotoxicity.
Table 3: Toxicological Mechanisms Associated with Bromfenac Metabolism
Mechanism | Description | Relevance to Acyl Glucuronide |
---|---|---|
Protein Adduct Formation | Covalent binding to cellular proteins | Acyl glucuronides can form adducts through transacylation or glycation reactions |
Reactive Metabolite Generation | Formation of electrophilic species | UGT-dependent metabolism contributes to reactive metabolite formation |
Mitochondrial Dysfunction | Disruption of cellular energy production | Secondary consequence of protein adduct formation |
Immune-Mediated Reactions | Haptenization and immune recognition | Modified proteins may act as haptens, triggering immune responses |
Bromfenac Acyl-β-D-Glucuronide serves important analytical applications, particularly as a reference standard in pharmaceutical analysis and research . Its detection and quantification are valuable for:
-
Pharmacokinetic studies
-
Drug metabolism investigations
-
Quality control of pharmaceutical formulations
-
Toxicological assessments
Various analytical techniques can be employed for the detection and quantification of Bromfenac Acyl-β-D-Glucuronide in biological samples and pharmaceutical preparations:
-
Liquid chromatography-mass spectrometry (LC-MS)
-
Nuclear magnetic resonance (NMR) spectroscopy
-
High-performance liquid chromatography (HPLC) with various detection methods
The development of sensitive and specific analytical methods for this metabolite contributes to our understanding of bromfenac pharmacokinetics and may help in establishing correlations between metabolite levels and clinical outcomes.
Clinical Significance and Therapeutic Considerations
The clinical significance of Bromfenac Acyl-β-D-Glucuronide relates primarily to its role in the elimination of bromfenac and potential contributions to both efficacy and safety profiles of bromfenac-containing medications.
Bromfenac ophthalmic solutions have demonstrated efficacy in clinical trials for the treatment of postoperative inflammation and reduction of ocular pain following cataract extraction . In a randomized, double-masked, placebo-controlled clinical trial, a greater proportion of patients treated with bromfenac ophthalmic solution 0.09% achieved complete clearance of ocular inflammation compared to placebo (64.0% vs. 43.3%) .
Table 4: Clinical Trial Results for Bromfenac Ophthalmic Solution
Outcome Measure | Bromfenac | Placebo | P-value |
---|---|---|---|
Complete clearance of ocular inflammation at day 15 | 64.0% | 43.3% | P<0.0001 |
Early effect on inflammation (day 3) | 8.4% | 1.2% | P=0.0012 |
Median time to resolution of ocular pain | 2 days | 5 days | P<0.0001 |
Eye irritation (adverse event) | 2.5% | 4.7% | Not specified |
Future Research Directions
Research on Bromfenac Acyl-β-D-Glucuronide and related metabolites continues to evolve, with several promising directions for future investigation:
-
Comprehensive characterization of the relationship between acyl glucuronide formation and hepatotoxicity risk
-
Development of analogs with reduced potential for forming reactive metabolites
-
Investigation of genetic polymorphisms in UGT enzymes that may predispose individuals to adverse reactions
-
Exploration of structure-activity relationships to enhance therapeutic efficacy while minimizing toxicity
-
Development of more sensitive and specific analytical methods for metabolite detection in complex biological matrices
Understanding the complete metabolic profile of bromfenac, including the formation and disposition of Bromfenac Acyl-β-D-Glucuronide, remains critical for optimizing the therapeutic use of this compound and developing safer alternatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume